molecular formula C20H24ClF3N6O4S B14103627 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B14103627
M. Wt: 537.0 g/mol
InChI Key: QHWMPZCYCMPHSY-UHFFFAOYSA-N
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Description

5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a trifluoromethyl group, a chloropyridine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chloropyridine Moiety:

    Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or thiols.

Scientific Research Applications

5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.

    Material Science: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloropyridine groups are critical for binding to these targets, while the piperazine ring enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application, but generally, the compound acts by inhibiting or modulating the activity of its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide

Uniqueness

Compared to similar compounds, 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring contributes to its overall bioactivity.

Properties

Molecular Formula

C20H24ClF3N6O4S

Molecular Weight

537.0 g/mol

IUPAC Name

5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C20H24ClF3N6O4S/c1-12-11-28(6-7-30(12)17-15(21)8-13(9-25-17)20(22,23)24)14-2-4-29(5-3-14)35(33,34)16-10-26-19(32)27-18(16)31/h8-10,12,14H,2-7,11H2,1H3,(H2,26,27,31,32)

InChI Key

QHWMPZCYCMPHSY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CNC(=O)NC4=O

Origin of Product

United States

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